L-703014

GPIIb/IIIa Antagonist Receptor Binding Antithrombotic

L-703014 is a non-peptide GPIIb/IIIa antagonist uniquely suited for oral antithrombotic proof-of-concept in canine models. Unlike tirofiban or eptifibatide, L-703014 demonstrates measurable oral bioavailability (4.9±1.4% in dogs), enabling oral dosing. Its moderate potency (IC50 94 nM) allows partial receptor blockade studies, and predominant fecal elimination (68.9–80.5%) supports biliary excretion research. A robust canine PK/PD dataset (clearance 8±2 mL/min/kg, half-life 118±36 min, ex vivo C50 44.4 ng/mL) provides a foundation for concentration-effect modeling. Choose this well-characterized tool compound for translational thrombosis research.

Molecular Formula C24H34N4O4
Molecular Weight 442.6 g/mol
CAS No. 142638-79-7
Cat. No. B1673936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-703014
CAS142638-79-7
Synonyms1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)-
L 703,014
L 703014
L-703,014
L-703014
Molecular FormulaC24H34N4O4
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O
InChIInChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1
InChIKeyCEYGRENFNCKRRG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-703014 (CAS 142638-79-7): A Non-Peptide Fibrinogen Receptor (GPIIb/IIIa) Antagonist with Demonstrated Parenteral and Oral Antithrombotic Activity


L-703014 is a small molecule, non-peptide antagonist of the fibrinogen receptor (glycoprotein GPIIb/IIIa) [1]. It is characterized as a novel antithrombotic agent with both parenteral and potential oral activity, showing an in vitro IC50 of 94 nM against the fibrinogen receptor [1][2]. Preclinical studies in dogs have established key pharmacokinetic and pharmacodynamic parameters, including a mean plasma clearance of 8 ± 2 mL/min/kg, a terminal half-life of 118 ± 36 min, and an ex vivo platelet aggregation C50 of 44.4 ± 6.0 ng/mL [3].

Why L-703014 Cannot Be Interchanged with Other Fibrinogen Receptor Antagonists


Fibrinogen receptor (GPIIb/IIIa) antagonists constitute a pharmacologically heterogeneous class, with critical differences in molecular structure, receptor binding kinetics, oral bioavailability, plasma protein binding, and elimination pathways [1]. The non-peptide small molecule L-703014 exhibits a unique pharmacokinetic profile characterized by a specific plasma clearance (8 ± 2 mL/min/kg) and volume of distribution (0.61 ± 0.22 L/kg) in dogs, which differ substantially from those of peptide-based agents like eptifibatide or antibody fragments like abciximab [2]. Furthermore, while many GPIIb/IIIa antagonists lack oral activity, L-703014 has demonstrated measurable, albeit low, oral bioavailability (4.9 ± 1.4% in dogs) [3], a property that directly impacts the feasibility of oral dosing in preclinical models. The quantitative evidence below demonstrates that assuming functional interchangeability without direct, comparative data on potency, pharmacokinetics, or in vivo efficacy is scientifically unsound and can lead to flawed experimental design.

L-703014: Quantitative Differentiation from Comparators in GPIIb/IIIa Antagonism


In Vitro Receptor Binding Affinity: L-703014 vs. Elarofiban

L-703014 exhibits a fibrinogen receptor (GPIIb/IIIa) IC50 of 94 nM . This binding affinity is significantly lower (i.e., requires higher concentration) compared to the more potent, orally active comparator Elarofiban (RWJ-53308), which has a reported IC50 of 0.15 nM for the same target . This quantitative difference is critical for researchers selecting a tool compound with a specific potency window.

GPIIb/IIIa Antagonist Receptor Binding Antithrombotic

Oral Bioavailability in Preclinical Model: L-703014 vs. Tirofiban

In a canine pharmacokinetic study, L-703014 demonstrated a mean oral bioavailability of 4.9 ± 1.4% following a 2.0 mg/kg dose [1]. This low but measurable oral absorption contrasts with the established GPIIb/IIIa antagonist tirofiban, whose oral bioavailability is reported as only 2.2% in rats and is not studied in humans due to negligible absorption [2]. This indicates a potential, albeit limited, advantage for oral administration studies in specific preclinical species.

Oral Bioavailability Pharmacokinetics Dog Model

Plasma Protein Binding Profile: L-703014 vs. Tirofiban and Eptifibatide

L-703014 exhibits relatively low plasma protein binding in dogs, measured at 23 ± 3.4% [1]. This property is distinct from other major GPIIb/IIIa antagonists: tirofiban has a reported protein binding of 65% in humans [2], while eptifibatide is bound at approximately 25% [3]. The lower protein binding of L-703014 suggests a larger unbound (free) fraction may be available for pharmacological activity and elimination.

Plasma Protein Binding Pharmacokinetics Free Fraction

Plasma Clearance and Elimination Half-Life: L-703014 vs. Tirofiban and Eptifibatide

The pharmacokinetic profile of L-703014 in dogs is defined by a mean plasma clearance of 8 ± 2 mL/min/kg and a terminal half-life of 118 ± 36 min [1]. These parameters differ from other GPIIb/IIIa antagonists: tirofiban has a human plasma clearance of approximately 250 mL/min and a half-life of about 2 hours (120 min) [2], while eptifibatide exhibits a half-life of ~2.5 hours (150 min) [3]. The relatively lower clearance of L-703014 in the dog model is a key differentiator for designing dosing regimens.

Clearance Half-Life Pharmacokinetics

Ex Vivo Antiplatelet Activity: L-703014 C50 vs. Tirofiban and Eptifibatide IC50

In an ex vivo canine model using collagen/epinephrine-induced platelet aggregation, L-703014 exhibited a mean C50 (concentration for 50% inhibition) of 44.4 ± 6.0 ng/mL [1]. In comparison, in vitro studies with human platelets report tirofiban IC50 values of approximately 37 nM (approximately 16 ng/mL) and eptifibatide IC50 of 26.3 nM (approximately 22 ng/mL) [2]. While direct cross-study comparison is limited by different species and assay conditions, these data establish a benchmark for L-703014's functional antiplatelet potency.

Platelet Aggregation Ex Vivo Antithrombotic

Metabolic Stability and Elimination Route: L-703014 vs. Tirofiban

L-703014 was found to be not metabolized in the dog, with 68.9 ± 1.3% (i.v.) and 80.5 ± 11.9% (p.o.) of the administered dose recovered in feces, and 20.3 ± 1.3% (i.v.) and 2.2 ± 0.2% (p.o.) recovered in urine by 72 hours [1]. This elimination profile differs from tirofiban, which is primarily cleared renally with about 65% of an administered dose appearing in urine and 25% in feces, both largely as unchanged drug [2]. The distinct biliary/fecal elimination of L-703014 is a key differentiator for studies involving renal impairment models.

Metabolism Elimination Pharmacokinetics

Recommended Research Applications for L-703014 Based on Demonstrated Differentiation


Preclinical Canine Model of Thrombosis Requiring Oral Dosing

L-703014's demonstrated oral bioavailability of 4.9 ± 1.4% in dogs [1], while low, is measurable and enables oral administration studies in this species. This is in contrast to agents like tirofiban and eptifibatide, which have negligible oral absorption [2]. L-703014 is therefore a suitable tool compound for proof-of-concept studies investigating oral antithrombotic therapy in canine models of arterial or venous thrombosis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Dogs with Integrated Platelet Aggregation Endpoints

The comprehensive PK/PD dataset for L-703014 in dogs, including plasma clearance, half-life, and ex vivo platelet aggregation C50 [1], provides a robust foundation for PK/PD modeling. Researchers can use L-703014 to establish concentration-effect relationships and simulate dosing regimens for GPIIb/IIIa antagonists in this species, leveraging the established quantitative link between plasma concentration and antiplatelet effect.

Studies Investigating Biliary Excretion and Non-Renal Clearance of GPIIb/IIIa Antagonists

The predominant fecal elimination of L-703014 (68.9-80.5% of dose) [1] makes it a valuable tool compound for investigating the role of biliary excretion and enterohepatic circulation in the disposition of GPIIb/IIIa antagonists. This is particularly relevant for studies in models of renal impairment, where renally-cleared agents like tirofiban may accumulate [2].

In Vitro Studies Requiring a GPIIb/IIIa Antagonist with a Specific, Moderate Potency Profile

With an in vitro fibrinogen receptor IC50 of 94 nM [1], L-703014 occupies a potency niche distinct from more potent agents like Elarofiban (IC50 0.15 nM) [2]. This moderate potency allows for the study of partial receptor blockade and may be advantageous in experiments where complete inhibition of platelet aggregation is not desired or where a wider dynamic range of inhibition is needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-703014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.